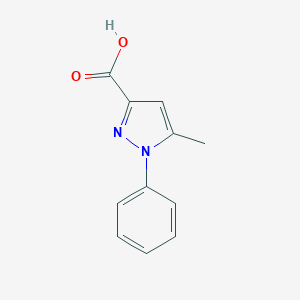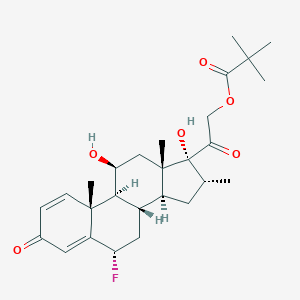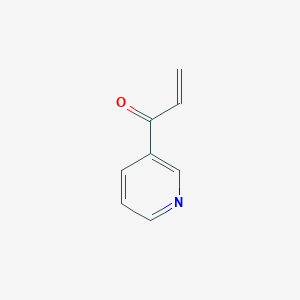
5-Methyl-1-phenyl-1H-pyrazol-3-carbonsäure
Übersicht
Beschreibung
5-Methyl-1-phenyl-1H-pyrazole-3-carboxylic acid is a compound with the molecular formula C11H10N2O2 . It is a solid substance .
Synthesis Analysis
The synthesis of pyrazole derivatives, including 5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, and using heterocyclic system . For instance, one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride readily formed pyrazoline intermediates under mild conditions .
Molecular Structure Analysis
The molecular structure of 5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid has been studied using experimental and theoretical methods . The compound crystallizes in the space group P2 1 / n of the monoclinic system .
Chemical Reactions Analysis
Pyrazoles, including 5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid, can undergo various chemical reactions. For example, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature .
Physical And Chemical Properties Analysis
5-Methyl-1-phenyl-1H-pyrazole-3-carboxylic acid is a solid substance . It has a molecular weight of 202.21 . The InChI code for this compound is 1S/C11H10N2O2/c1-8-7-10 (11 (14)15)12-13 (8)9-5-3-2-4-6-9/h2-7H,1H3, (H,14,15) .
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie
In der medizinischen Chemie ist 5-Methyl-1-phenyl-1H-pyrazol-3-carbonsäure ein wertvolles Gerüst aufgrund ihres Pyrazolkern, welcher ein häufiges Motiv in vielen pharmakologisch aktiven Verbindungen ist . Diese Verbindung kann zur Synthese von Derivaten verwendet werden, die als Inhibitoren oder Modulatoren für verschiedene biologische Ziele wirken. Ihre Rolle bei der Entwicklung neuer therapeutischer Wirkstoffe ist bedeutend, insbesondere in den Bereichen von entzündungshemmenden, schmerzstillenden und fiebersenkenden Medikamenten.
Drug Discovery
Der Pyrazolring von This compound wird in der Drug Discovery häufig als Bioisoster für die Amidbindung verwendet . Sie wurde an der Synthese von Verbindungen mit potenzieller Aktivität gegen eine Vielzahl von Krankheiten beteiligt. So wurden beispielsweise Derivate dieser Verbindung auf ihre Antikrebs-Eigenschaften untersucht, wobei sie den Zellzyklus beeinflussen und Apoptose in Krebszellen induzieren .
Agrochemie
In der Agrochemie können Derivate von This compound synthetisiert werden, um neuartige Agrochemikalien zu erzeugen . Diese Verbindungen können als Wachstumsregulatoren, Herbizide oder Insektizide dienen und bieten neue Werkzeuge für den Pflanzenschutz und die -bewirtschaftung. Die Pyrazol-Einheit ist besonders interessant für ihr Potenzial, mit verschiedenen biologischen Signalwegen in Pflanzen und Schädlingen zu interagieren.
Koordinationschemie
This compound: kann in der Koordinationschemie als Ligand fungieren, da sie über die Stickstoffatome des Pyrazolrings Elektronen spenden kann . Sie kann Komplexe mit verschiedenen Metallen bilden, die in der Katalyse, Materialwissenschaft und der Synthese von metallorganischen Gerüsten (MOFs) verwendet werden können. Diese Komplexe können einzigartige Eigenschaften aufweisen, die für eine Reihe von Anwendungen nützlich sind, darunter Katalyse und Umweltbehebung.
Organometallchemie
In der Organometallchemie kann die Verbindung zur Synthese von organometallischen Komplexen mit Übergangsmetallen verwendet werden . Diese Komplexe sind wichtig in verschiedenen katalytischen Prozessen, einschließlich derer, die in der organischen Synthese und der industriellen chemischen Produktion verwendet werden. Die Pyrazol-Einheit kann das Metallzentrum stabilisieren und die Reaktivität und Selektivität der katalytischen Stelle beeinflussen.
Analytische Chemie
This compound: kann als Vorläufer für die Synthese von analytischen Reagenzien verwendet werden . Diese Reagenzien können zum Nachweis und zur Quantifizierung von Metallionen, organischen Verbindungen und anderen Analyten verwendet werden. Die Reaktivität des Pyrazolrings ermöglicht die Entwicklung empfindlicher und selektiver analytischer Methoden.
Wirkmechanismus
While the specific mechanism of action for 5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid is not mentioned in the retrieved data, it’s worth noting that pyrazole derivatives have been found to exhibit a wide range of biological activities, which can be attributed to their interactions with various biological targets .
Safety and Hazards
Zukünftige Richtungen
Pyrazoles, including 5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid, have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals . Future research may continue to explore the synthesis techniques and biological activity related to pyrazole derivatives .
Eigenschaften
IUPAC Name |
5-methyl-1-phenylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-8-7-10(11(14)15)12-13(8)9-5-3-2-4-6-9/h2-7H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAUNWUAOFPNAKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80351360 | |
| Record name | 5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80351360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10199-57-2 | |
| Record name | 5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80351360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key structural features of 4-acetyl-5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid?
A1: 4-Acetyl-5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid displays a distinct planar structure within its pyrazole ring. This ring forms a dihedral angle of 48.45° with the attached phenyl ring, which is also nearly planar []. The molecule exhibits an intramolecular hydrogen bond between its hydroxyl group and ketone group.
Q2: How does the structure of 4-acetyl-5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid influence its packing and intermolecular interactions?
A2: The crystal packing of 4-acetyl-5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid is primarily dictated by weak C—H⋯N and C—H⋯O interactions []. These interactions contribute to the overall stability and arrangement of molecules within the crystal lattice.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(phosphonooxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl dihydrogen phosphate](/img/structure/B162581.png)












